molecular formula C21H17BrN2O6 B11465750 2-({5-[(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione

2-({5-[(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11465750
M. Wt: 473.3 g/mol
InChI Key: OQIFJXHVPZGWIX-UHFFFAOYSA-N
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Description

2-({5-[(6-BROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound featuring multiple functional groups, including a brominated benzodioxole, a methoxy group, an oxazole ring, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(6-BROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the bromination of a methoxy-substituted benzodioxole precursor.

    Oxazole Ring Formation: The brominated benzodioxole is then reacted with appropriate reagents to form the oxazole ring.

    Isoindole-Dione Formation: The final step involves the cyclization of the intermediate to form the isoindole-dione structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(6-BROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-({5-[(6-BROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-({5-[(6-BROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with the isoindole-dione moiety.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide contain the benzodioxole ring and have similar chemical properties.

Uniqueness

What sets 2-({5-[(6-BROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its combination of multiple functional groups within a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C21H17BrN2O6

Molecular Weight

473.3 g/mol

IUPAC Name

2-[[5-[(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H17BrN2O6/c1-27-19-17(22)11(7-16-18(19)29-10-28-16)6-13-8-12(23-30-13)9-24-20(25)14-4-2-3-5-15(14)21(24)26/h2-5,7,13H,6,8-10H2,1H3

InChI Key

OQIFJXHVPZGWIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1OCO2)CC3CC(=NO3)CN4C(=O)C5=CC=CC=C5C4=O)Br

Origin of Product

United States

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